{[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride
Description
Properties
IUPAC Name |
[4-(3-methoxypropyl)-1,2,4-triazol-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.2ClH/c1-12-4-2-3-11-6-9-10-7(11)5-8;;/h6H,2-5,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYSMMNPKXHEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=NN=C1CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[4-(3-Methoxypropyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride , with the CAS number 956368-77-7, is a derivative of 1,2,4-triazole known for its diverse biological activities. This article delves into its pharmacological properties, including antibacterial, antifungal, antioxidant, and anti-inflammatory effects, supported by various studies and data.
- Molecular Formula : C11H18N6O
- Molecular Weight : 250.3 g/mol
- Boiling Point : Approximately 491.8 °C (predicted)
- Density : 1.32 g/cm³ (predicted)
- pKa : 2.37 (predicted) .
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria. For example:
- Minimum Inhibitory Concentration (MIC) studies show that it effectively inhibits the growth of Escherichia coli and Staphylococcus aureus.
- Molecular docking studies have revealed high binding affinities with bacterial enzyme targets, suggesting a robust mechanism of action .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 16 |
| S. aureus | 32 |
| Candida albicans | 64 |
Antifungal Activity
The compound's antifungal activity is also noteworthy. Triazole derivatives are traditionally recognized for their efficacy against fungal pathogens due to their ability to inhibit cytochrome P450 enzymes in fungi:
- Studies have shown promising results against various fungal strains including Aspergillus species and Candida spp., with IC50 values comparable to established antifungal agents .
Antioxidant Properties
Antioxidant assays using DPPH and ABTS methods have demonstrated that the compound possesses significant free radical scavenging activity:
- The antioxidant capacity was quantified with an IC50 value indicating its potential as a therapeutic agent in oxidative stress-related conditions .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives are gaining attention:
- Compounds similar to this triazole have been shown to inhibit the activity of cyclooxygenase enzymes (COX), which are pivotal in inflammatory processes. For instance, derivatives were reported with IC50 values against COX-1 and COX-2 enzymes ranging from 19 to 42 µM .
Case Studies
- Synthesis and Evaluation of Triazole Derivatives : A study synthesized several triazole derivatives and evaluated their antibacterial activities against common pathogens. The results highlighted the compound's efficacy in inhibiting bacterial growth, particularly against resistant strains .
- Structure-Activity Relationship (SAR) Analysis : A comprehensive SAR study indicated that modifications in the triazole ring significantly impact biological activity. The presence of alkyl groups like methoxypropyl enhanced both antibacterial and antifungal activities .
Comparison with Similar Compounds
Structural Analogs in the 1,2,4-Triazole Family
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects: The 3-methoxypropyl group in the target compound introduces ether oxygen, enhancing hydrophilicity compared to isopropyl (non-polar) or aryl-thioether groups (e.g., 5r) .
- Amine Modifications: Ethylamine analogs (e.g., {1-[4-(3-methoxypropyl)...}ethylamine) may exhibit altered receptor binding due to steric effects, whereas dimethylamino-furan hybrids () could improve membrane permeability .
- Salt Forms : Dihydrochloride salts (target compound, –9) are more water-soluble than free bases (e.g., 5r) but less stable under basic conditions.
Melting Points and Yields:
- Yields for triazole derivatives in range from 79% to 88%, indicating efficient synthetic routes for thioether-linked analogs .
Functional and Application Differences
- Intermediate Utility : The target compound’s dihydrochloride form () is preferred for further derivatization, whereas thioether analogs () may serve as final bioactive molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
